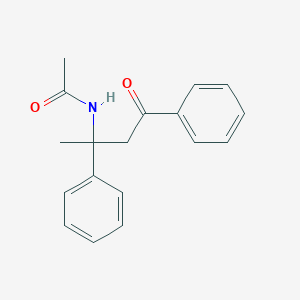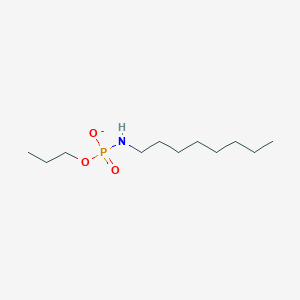
(Octylamino)-propoxyphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octylamino)-propoxyphosphinate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound features an octylamino group attached to a propoxyphosphinate backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octylamino)-propoxyphosphinate typically involves the reaction of octylamine with a suitable phosphinate precursor. One common method is the Mannich reaction, where octylamine reacts with formaldehyde and a phosphinate ester to form the desired product . The reaction conditions often include a base to facilitate the formation of the intermediate and subsequent product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(Octylamino)-propoxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The octylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
(Octylamino)-propoxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Octylamino)-propoxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. Its phosphinate group allows it to form stable complexes with metal ions, which can influence various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl 2-octylamino-2-propanephosphonate (DBOP): Similar in structure but with different alkyl groups.
Diethyl 9-butylamino-9-fluorenephosphonate (DEBF): Another organophosphorus compound with distinct physiological activities.
Uniqueness
(Octylamino)-propoxyphosphinate stands out due to its specific octylamino group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .
Propriétés
Numéro CAS |
63542-11-0 |
|---|---|
Formule moléculaire |
C11H25NO3P- |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(octylamino)-propoxyphosphinate |
InChI |
InChI=1S/C11H26NO3P/c1-3-5-6-7-8-9-10-12-16(13,14)15-11-4-2/h3-11H2,1-2H3,(H2,12,13,14)/p-1 |
Clé InChI |
QNQRROYREJROTJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCNP(=O)([O-])OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


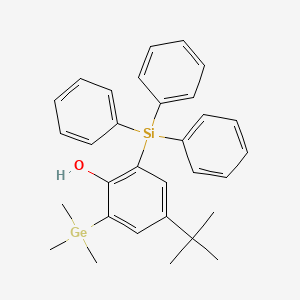

![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)

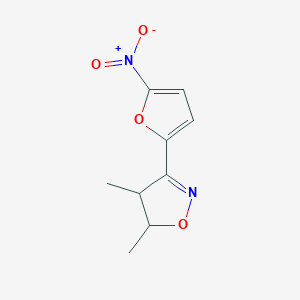
![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)

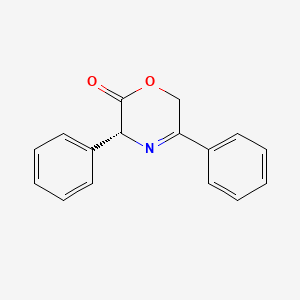

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
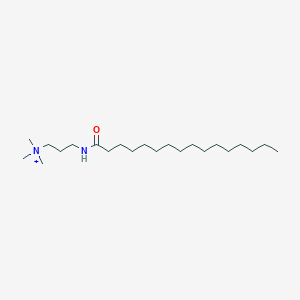
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

